

physicochemical properties of 2-Chloro-4-methyl-1,3-benzoxazole

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-1,3-benzoxazole

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-methyl-1,3-benzoxazole**

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Chloro-4-methyl-1,3-benzoxazole**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the molecule's characteristics. While experimental data for this specific compound is limited in public literature, this guide leverages data from close structural analogs to provide a robust predictive profile, covering chemical identity, synthesis pathways, analytical characterization, and safety protocols.

Introduction and Molecular Overview

2-Chloro-4-methyl-1,3-benzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the benzoxazole ring—a chlorine atom at the 2-position and a methyl group at the 4-position—are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for synthetic intermediates and potential pharmaceutical applications.

The chlorine atom at the 2-position acts as a good leaving group, rendering the compound a versatile intermediate for nucleophilic substitution reactions to introduce various functional groups and build more complex molecular architectures.

Chemical Identity and Core Properties

Precise identification is critical for any chemical entity. The fundamental identifiers and computed molecular properties for **2-Chloro-4-methyl-1,3-benzoxazole** are summarized below.

Identifier	Value	Source
IUPAC Name	2-chloro-4-methyl-1,3-benzoxazole	-
Synonyms	2-Chloro-4-methylbenzoxazole	[1]
CAS Number	1001185-81-4	[1]
Molecular Formula	C ₈ H ₆ ClNO	[1]
Molecular Weight	167.59 g/mol	[1] [2]
Canonical SMILES	CC1=C2C(=NC(=O2)Cl)C=C1	-
InChIKey	Not readily available	-

Physicochemical Characteristics: A Comparative Analysis

Experimental physicochemical data for **2-Chloro-4-methyl-1,3-benzoxazole** are not widely reported in peer-reviewed literature. To provide researchers with a functional baseline, the following table presents data for the parent compound, 2-Chlorobenzoxazole, and a positional isomer, 2-Chloro-5-methyl-1,3-benzoxazole. These analogs serve as valuable benchmarks for predicting the behavior of the target compound.

Table 3.1: Physicochemical Properties of Analogous Compounds

Property	2-Chlorobenzoxazole (Parent Compound)	2-Chloro-5-methyl-1,3-benzoxazole (Isomer)	Predicted Value for 2-Chloro-4-methyl-1,3-benzoxazole
CAS Number	615-18-9[3]	3770-60-3[2]	1001185-81-4[1]
Physical Form	Liquid	Solid (Predicted)	Likely a low-melting solid or liquid
Melting Point	7 °C	Not available	Expected to be slightly higher than 7 °C
Boiling Point	201-202 °C	Not available	Expected to be slightly higher than 202 °C
Density	1.345 g/mL at 25 °C	Not available	~1.3 g/mL
Refractive Index (n _{20/D})	1.566	Not available	~1.57
Calculated LogP	2.6[4] (for a related carboxylated structure)	3.1[2]	~3.1

Note: The predicted values are expert estimations based on structure-property relationships and should be confirmed experimentally. The addition of a methyl group typically increases the boiling point and melting point slightly compared to the parent compound.

Synthesis and Reaction Pathways

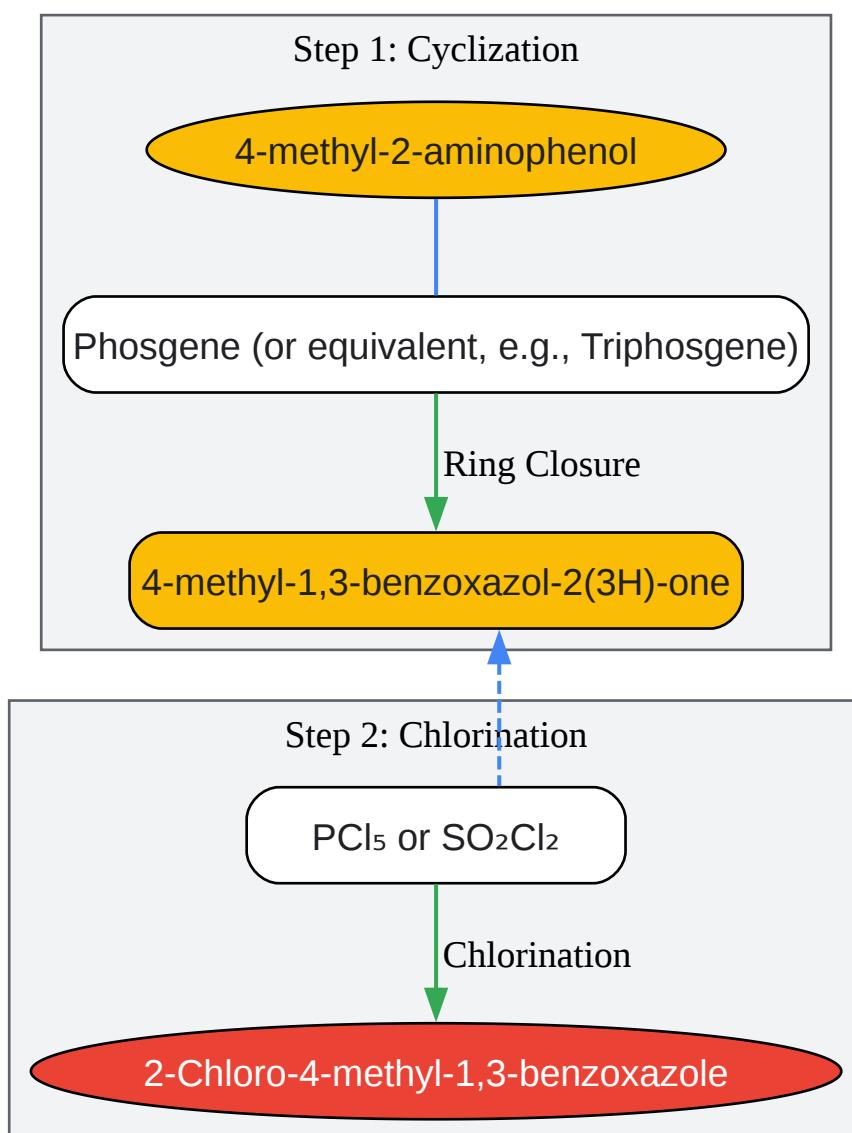
The synthesis of 2-chlorobenzoxazoles generally proceeds from the corresponding 2-aminophenol derivative. The most established route involves a two-step process: cyclization to form a benzoxazolin-2-one intermediate, followed by chlorination.

Conceptual Synthesis Workflow

The logical pathway to synthesize **2-Chloro-4-methyl-1,3-benzoxazole** starts with 4-methyl-2-aminophenol.

- Step 1: Cyclization. The starting aminophenol is reacted with a phosgene equivalent (e.g., phosgene, diphosgene, or triphosgene) to form the cyclic carbamate, 4-methyl-1,3-benzoxazol-2(3H)-one. This reaction forms the core heterocyclic structure.[5]
- Step 2: Chlorination. The intermediate benzoxazolinone is then treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl_5) or sulfuryl chloride (SO_2Cl_2), to replace the carbonyl oxygen with two chlorine atoms, which subsequently eliminates to yield the desired 2-chloro-benzoxazole product.[5]

An alternative, though often lower-yielding, pathway involves the chlorination of 4-methyl-2-mercaptobenzoxazole.[6]



[Click to download full resolution via product page](#)**Figure 1.** Synthetic workflow for **2-Chloro-4-methyl-1,3-benzoxazole**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.[\[5\]](#)

Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one

- In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend 4-methyl-2-aminophenol (1 mole) in an inert, high-boiling solvent (e.g., o-dichlorobenzene, 300 mL).
- Heat the suspension to 120-130 °C under a nitrogen atmosphere.
- Slowly introduce phosgene gas (1.2 moles) below the surface of the stirred reaction mixture over 2-3 hours. Alternatively, a solution of triphosgene (0.4 moles) in the same solvent can be added dropwise.
- Maintain the temperature for an additional hour after the addition is complete to ensure full cyclization, monitoring for the cessation of HCl gas evolution.
- Cool the reaction mixture and isolate the precipitated product by filtration. Wash with a cold, non-polar solvent (e.g., hexane) and dry under vacuum.

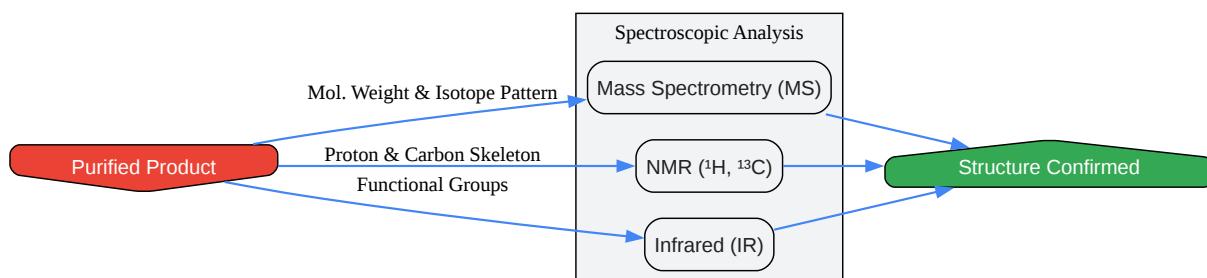
Step 2: Synthesis of **2-Chloro-4-methyl-1,3-benzoxazole**

- Charge a flask with the dried 4-methyl-1,3-benzoxazol-2(3H)-one (1 mole) from the previous step.
- Add phosphorus pentachloride (PCl₅) (1.1 moles) and gently heat the mixture to 80-90 °C.
- The reaction is exothermic and will form a melt. Stir the mixture at this temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction mixture by pouring it onto crushed ice.

- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Chloro-4-methyl-1,3-benzoxazole**.

Analytical Characterization Workflow (Predicted)

Structural confirmation relies on a combination of spectroscopic methods.



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